molecular formula C9H14N2O2Si B11889820 4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide CAS No. 389795-73-7

4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11889820
CAS No.: 389795-73-7
M. Wt: 210.30 g/mol
InChI Key: XNVXAHXBDUEETR-UHFFFAOYSA-N
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Description

4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring, a trimethylsilyl group, and a carboxamide functional group. The presence of these groups imparts distinct chemical properties and reactivity to the molecule, making it a valuable subject of study for various scientific applications.

Preparation Methods

The synthesis of 4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group, yielding the final product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reducing agents like sodium borohydride.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces hydroxyl derivatives.

Scientific Research Applications

4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of protein phosphotyrosine phosphatase 1B (PTP1B), a negative regulator of leptin signaling . This inhibition enhances leptin signal transduction, which can have therapeutic implications for metabolic disorders.

The compound’s effects are mediated through its binding to the active site of the target enzyme, leading to conformational changes that inhibit enzyme activity. This interaction is facilitated by the presence of the oxo and trimethylsilyl groups, which enhance binding affinity and specificity.

Comparison with Similar Compounds

4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

389795-73-7

Molecular Formula

C9H14N2O2Si

Molecular Weight

210.30 g/mol

IUPAC Name

4-oxo-1-trimethylsilylpyridine-3-carboxamide

InChI

InChI=1S/C9H14N2O2Si/c1-14(2,3)11-5-4-8(12)7(6-11)9(10)13/h4-6H,1-3H3,(H2,10,13)

InChI Key

XNVXAHXBDUEETR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1C=CC(=O)C(=C1)C(=O)N

Origin of Product

United States

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